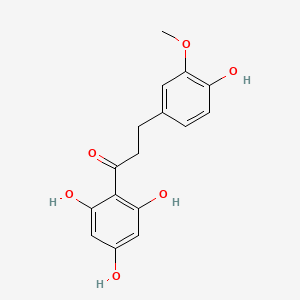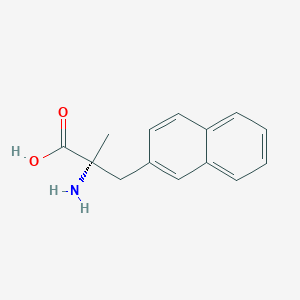
2-Fluoro-3-iodo-N-methoxy-N-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-3-iodo-N-methoxy-N-methylbenzamide is an organic compound with the molecular formula C9H9FINO2 and a molecular weight of 309.08 g/mol . This compound is characterized by the presence of fluorine and iodine atoms attached to a benzamide core, along with methoxy and methyl groups. It is a member of the benzamide family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of 2-Fluoro-3-iodo-N-methoxy-N-methylbenzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Halogenation: Introduction of fluorine and iodine atoms to the benzene ring.
Amidation: Formation of the benzamide structure by reacting the halogenated benzene with appropriate amine derivatives.
Methoxylation and Methylation: Introduction of methoxy and methyl groups to the amide nitrogen.
The reaction conditions for these steps often involve the use of specific reagents and catalysts to achieve high yields and purity. Industrial production methods may involve optimization of these steps to ensure scalability and cost-effectiveness .
Analyse Chemischer Reaktionen
2-Fluoro-3-iodo-N-methoxy-N-methylbenzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The presence of halogen atoms makes it suitable for coupling reactions such as Suzuki and Stille coupling, which are commonly used in organic synthesis.
Common reagents used in these reactions include palladium catalysts, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-Fluoro-3-iodo-N-methoxy-N-methylbenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where halogenated benzamides have shown efficacy.
Industry: It is used in the development of new materials and chemicals with specific properties, such as improved stability and reactivity
Wirkmechanismus
The mechanism of action of 2-Fluoro-3-iodo-N-methoxy-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine and iodine atoms can enhance its binding affinity and selectivity towards these targets. The methoxy and methyl groups may also play a role in modulating its activity by influencing its electronic and steric properties. The exact pathways involved depend on the specific biological or chemical context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
2-Fluoro-3-iodo-N-methoxy-N-methylbenzamide can be compared with other similar compounds, such as:
2-Fluoro-N-methylbenzamide: Lacks the iodine and methoxy groups, which may result in different reactivity and biological activity.
3-Iodo-N-methoxy-N-methylbenzamide: Lacks the fluorine atom, which can affect its chemical properties and interactions.
N-Methoxy-N-methylbenzamide: Lacks both halogen atoms, making it less reactive in certain types of chemical reactions.
The uniqueness of this compound lies in the combination of fluorine and iodine atoms, which can impart distinct chemical and biological properties compared to its analogs .
Eigenschaften
Molekularformel |
C9H9FINO2 |
|---|---|
Molekulargewicht |
309.08 g/mol |
IUPAC-Name |
2-fluoro-3-iodo-N-methoxy-N-methylbenzamide |
InChI |
InChI=1S/C9H9FINO2/c1-12(14-2)9(13)6-4-3-5-7(11)8(6)10/h3-5H,1-2H3 |
InChI-Schlüssel |
UMLYPCHHEDZTLZ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C(=O)C1=C(C(=CC=C1)I)F)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


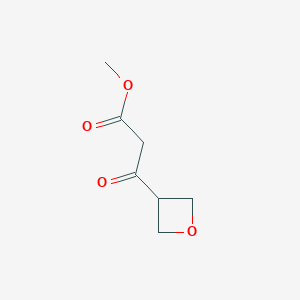

![4'-Amino-3'-fluoro[1,1'-biphenyl]-3-carbonitrile](/img/structure/B12851001.png)
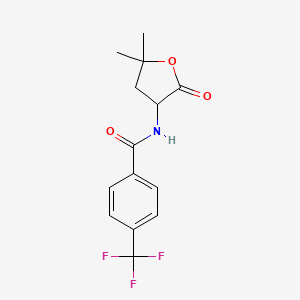
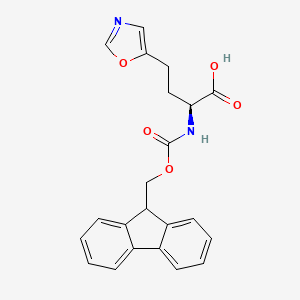
![3-[(2E)-3-(2,4-Dichlorophenyl)prop-2-enoyl]-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B12851018.png)
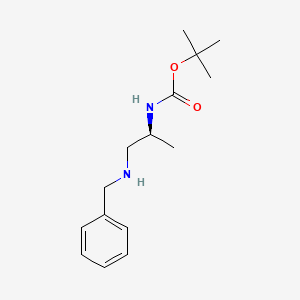
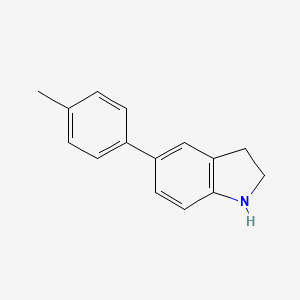
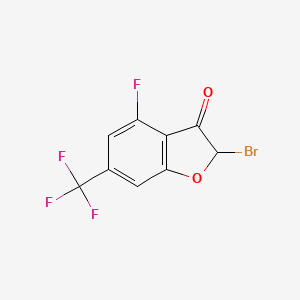
![7-(Trifluoromethyl)benzo[b]thiophene-2-carbonyl chloride](/img/structure/B12851049.png)

